

spectroscopic data (NMR, IR, Mass) of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B1354472

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An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methoxyquinazoline-2,4(1H,3H)-dione

This guide provides a detailed overview of the spectroscopic data for **8-Methoxyquinazoline-2,4(1H,3H)-dione**, a compound of interest in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field, presenting key data in a structured format and outlining the experimental protocols for its acquisition.

Spectroscopic Data

The structural confirmation of **8-Methoxyquinazoline-2,4(1H,3H)-dione** is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented below has been compiled from peer-reviewed chemical literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **8-Methoxyquinazoline-2,4(1H,3H)-dione**, recorded in dimethyl sulfoxide- d_6 (DMSO- d_6).

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
11.28	brs	-	1H	NH
10.49	brs	-	1H	NH
7.47	d	8.0	1H	Ar-H
7.29	d	8.0	1H	Ar-H
7.13	t	8.0	1H	Ar-H
3.88	s	-	3H	OCH ₃

Data sourced from ACS Omega.[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
162.8	C=O
150.1	C=O
146.3	Ar-C
131.1	Ar-C
122.3	Ar-CH
118.0	Ar-C
115.5	Ar-CH
115.1	Ar-CH
56.3	OCH ₃

Data sourced from ACS Omega.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to determine the accurate mass of the molecule, confirming its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Found m/z
[M + H] ⁺	193.0608	193.0615

Data sourced from ACS Omega.[\[1\]](#)

Infrared (IR) Spectroscopy

While specific numerical data for the IR spectrum of **8-Methoxyquinazoline-2,4(1H,3H)-dione** is not detailed in the primary source, the expected characteristic absorption bands would include:

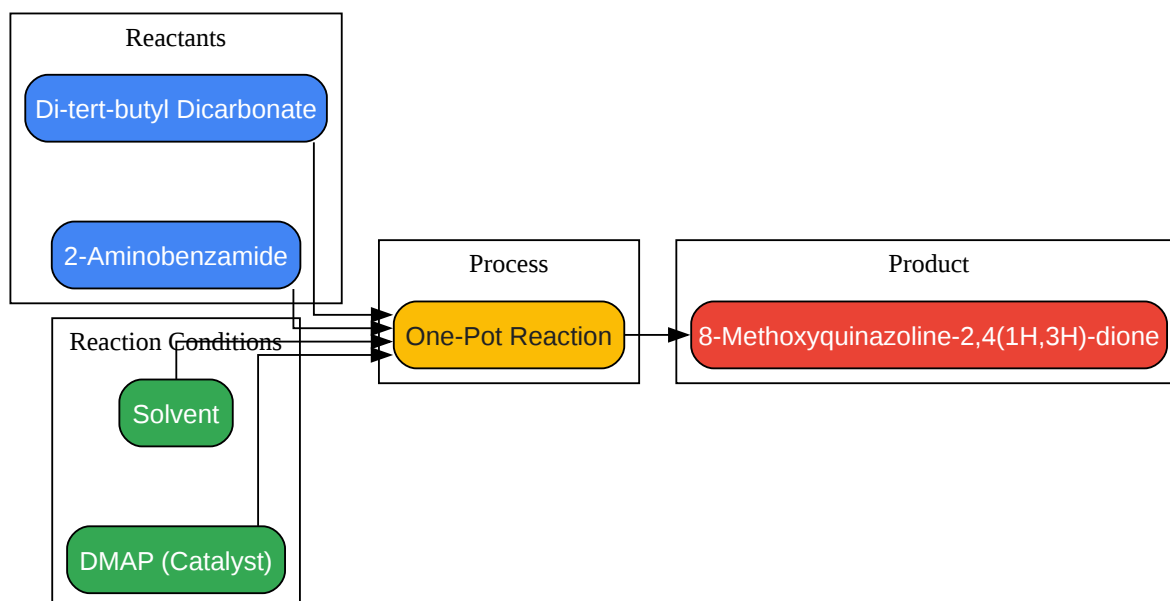
- N-H stretching: around 3200-3400 cm⁻¹
- C=O stretching (amide/urea): around 1650-1750 cm⁻¹
- C-O stretching (ether): around 1000-1300 cm⁻¹
- C-N stretching: around 1200-1350 cm⁻¹
- Ar C-H stretching: above 3000 cm⁻¹

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectroscopic analysis of **8-Methoxyquinazoline-2,4(1H,3H)-dione**.

Synthesis: General Procedure

The synthesis of **8-Methoxyquinazoline-2,4(1H,3H)-dione** can be achieved via a DMAP-catalyzed one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate.[\[1\]](#)

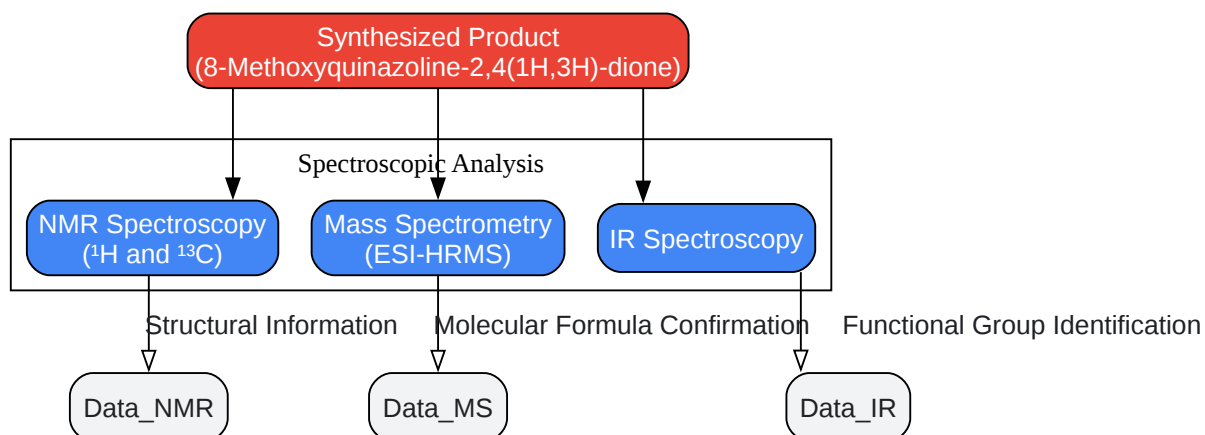


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Caption: General synthesis workflow for **8-Methoxyquinazoline-2,4(1H,3H)-dione**.

Spectroscopic Analysis

The structural confirmation of the synthesized product involves several analytical techniques.



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Caption: Workflow for spectroscopic characterization.

Instrumentation and Methodology:

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on spectrometers operating at 400 MHz or 500 MHz for ¹H and 100 MHz for ¹³C.[1] Samples were dissolved in DMSO-d₆.
- Mass Spectrometry: High-resolution mass spectra were obtained using an Exactive Orbitrap plus spectrometer with electrospray ionization (ESI).[1]
- Infrared Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using methods such as KBr pellets or as a thin film.
- Melting Point: The melting point was determined on a microscope melting point apparatus and was found to be greater than 250 °C.[1]

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References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass) of 8-Methoxyquinazoline-2,4(1H,3H)-dione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1354472#spectroscopic-data-nmr-ir-mass-of-8-methoxyquinazoline-2-4-1h-3h-dione>]

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